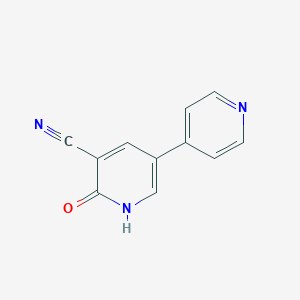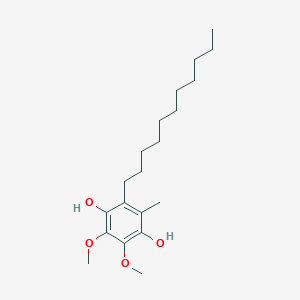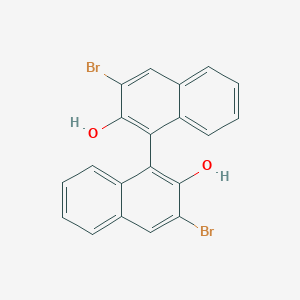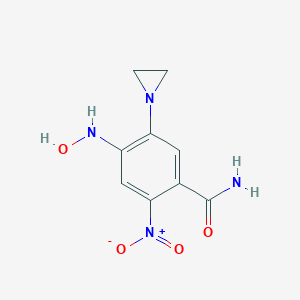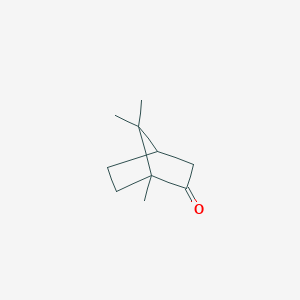
6-Chloronicotinic acid
Descripción general
Descripción
6-Chloronicotinic acid is a member of pyridines and an aromatic carboxylic acid . It is characterized by a chlorinated pyridine ring, specifically positioned at the sixth carbon of the nicotinic acid structure .
Synthesis Analysis
New esters that contain 6-chloropyridine groups were prepared by acylation of 20-hydroxyecdysone by 6-chloronicotinoylchloride . The acylation catalyst was 4-dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of 6-Chloronicotinic acid forms centrosymmetric dimers via intermolecular hydrogen bonds between carboxylic groups . Weak Cl Cl interactions further bridge these dimers, leading to infinite chains .Chemical Reactions Analysis
6-Chloropyridine-3-carboxylic acid (6-chloronicotinic acid/6-CNA) has been used to study its photolytic and photocatalytic degradation . 6-CNA is a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid and is known to appear in different environmental matrices .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloronicotinic acid include a molecular formula of C6H4ClNO2, a molecular weight of 157.55 g/mol, and it is a member of pyridines and an aromatic carboxylic acid .Aplicaciones Científicas De Investigación
Agriculture
6-Chloronicotinic acid is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid . These pesticides are widely used in agricultural crop protection, domestic insect control, and environmental pest management . It’s also used in the synthesis of other pesticides .
Pharmaceuticals
6-Chloronicotinic acid is used in the synthesis of various pharmaceutical compounds. For instance, it’s an intermediate in the synthesis of N-(thiophen-2-yl) benzamide derivatives, which are used as BRAFV600E inhibitors .
Chemical Synthesis
6-Chloronicotinic acid is used as a building block for different chemical syntheses . It’s used in the synthesis of various organic compounds due to its reactivity and versatility .
Environmental Science
6-Chloronicotinic acid is a degradation product of neonicotinoid insecticides. Studies have been carried out to understand the environmental impact of these insecticides through the analysis of 6-Chloronicotinic acid in soil, water, and human bodies .
Biochemistry
6-Chloronicotinic acid is a significant compound in biochemistry. It’s a metabolite of neonicotinoid insecticides in warm-blooded animals .
Analytical Chemistry
6-Chloronicotinic acid is used in analytical chemistry as a standard or reference compound. It’s used in the development of new analytical methods for the determination of neonicotinoid insecticides and their metabolites .
Material Science
In material science, 6-Chloronicotinic acid is used in the synthesis of various materials. Its reactivity makes it a useful building block in the synthesis of complex materials .
Photolytic and Photocatalytic Degradation
6-Chloronicotinic acid has been used to study its photolytic and photocatalytic degradation . This research is crucial for understanding the environmental fate of this compound and its parent pesticides.
Mecanismo De Acción
Target of Action
6-Chloronicotinic acid is a common degradation product of multiple neonicotinoids . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine . They primarily target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the death of the insect .
Mode of Action
The mode of action of 6-Chloronicotinic acid is similar to other neonicotinoids by acting as an agonist of nAChRs . It binds to these receptors, causing overstimulation of the nervous system, which eventually leads to paralysis and death of the insect .
Biochemical Pathways
The metabolic pathways for the microbial degradation of neonicotinoids, including 6-Chloronicotinic acid, have been systematically discussed . The metabolites rapidly produce 6-chloronicotinic acid, which is finally mineralized to H2O and CO2 . This degradation process converts xenobiotics into less toxic substances .
Pharmacokinetics
It is known that neonicotinoids, from which 6-chloronicotinic acid is derived, are water-soluble . This property allows them to be absorbed by plants and distributed throughout their tissues, including leaves, flowers, nectar, and pollen .
Result of Action
The primary result of the action of 6-Chloronicotinic acid is the death of target insects due to overstimulation of their nervous system . It’s also important to note that neonicotinoids have been linked to adverse ecological effects, including risks to many non-target organisms, specifically bees and pollinators .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 6-Chloronicotinic acid. For instance, its water solubility allows it to be easily taken up by plants and distributed throughout their tissues . This also means that it can easily contaminate water bodies, posing risks to aquatic life . Furthermore, its persistence in the environment can lead to chronic exposure of non-target organisms . Therefore, careful monitoring and control of its use are essential to minimize its environmental impact .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWMVMPAYRWUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063775 | |
| Record name | 6-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronicotinic acid | |
CAS RN |
5326-23-8 | |
| Record name | 6-Chloronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5326-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of 6-Chloronicotinic acid in the environment?
A1: 6-Chloronicotinic acid is a major metabolite of several widely used neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram. These insecticides are used on a variety of crops and can persist in soil and water, leading to the formation and accumulation of 6-CNA. [, , , ]
Q2: Does 6-Chloronicotinic acid interact with the nicotinic acetylcholine receptor (nAChR) like its parent neonicotinoid compounds?
A2: While 6-CNA shares structural similarities with neonicotinoids, studies show it has significantly lower affinity for insect nAChRs. [, ] Experiments with honeybees demonstrated that 6-CNA did not induce inward currents in neurons expressing nAChRs even at high concentrations (3 mM). In contrast, imidacloprid and certain other metabolites exhibited potent agonistic activity on these receptors. []
Q3: Is there evidence that 6-CNA acts as a chemosensitizer in some organisms?
A3: Yes, research on amphipods (Gammarus fossarum) revealed that 6-CNA can inhibit the multixenobiotic resistance (MXR) defense system at low concentrations. This system, mediated by efflux transporters, normally protects organisms from xenobiotics. [] Inhibition of MXR by 6-CNA could potentially lead to increased cellular uptake and toxicity of other contaminants present in the environment.
Q4: What is the molecular formula and weight of 6-Chloronicotinic acid?
A4: The molecular formula of 6-Chloronicotinic acid is C6H4ClNO2, and its molecular weight is 157.55 g/mol.
Q5: Are there spectroscopic methods available for 6-Chloronicotinic acid identification and quantification?
A5: Yes, several spectroscopic methods have been employed for 6-CNA analysis, including:
- 1H NMR: This technique can monitor the photocatalytic degradation of 6-CNA, providing insights into degradation kinetics and potential intermediates. []
- FTIR: This method has been used to track the degradation of specific functional groups within 6-CNA during photocatalysis. []
Q6: What analytical techniques are commonly employed for the detection and quantification of 6-Chloronicotinic acid in environmental and biological matrices?
A6: Several analytical techniques have been developed and validated for 6-CNA determination, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) or mass spectrometry (MS), HPLC is widely used for separating and quantifying 6-CNA in various matrices, including sweet cherry samples, environmental samples, and urine. [, , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization steps, offers high sensitivity and selectivity for 6-CNA analysis in complex matrices like coffee, urine, and industrial water. [, , ]
- Ion Chromatography (IC): Coupled with online photoinduced fluorescence detection, IC provides a sensitive and cost-effective approach for simultaneous determination of 6-CNA and its parent neonicotinoids in environmental samples. [, ]
- Fluorescence Polarization Immunoassay (FPIA): While less sensitive than chromatographic techniques, FPIA offers a rapid and simple method for screening 6-CNA in agricultural, environmental, and biological samples. []
Q7: How persistent is 6-Chloronicotinic acid in the environment?
A7: The persistence of 6-CNA varies depending on environmental factors such as soil type, pH, and microbial activity. While some studies indicate it can persist for extended periods, others report relatively rapid degradation. [, , ] Research is ongoing to better understand its environmental fate and potential for bioaccumulation.
Q8: Has 6-Chloronicotinic acid been detected in human samples?
A8: Yes, 6-CNA has been detected in the urine of individuals exposed to neonicotinoid insecticides. [, , ] These findings highlight the potential for human exposure to this metabolite through various pathways, including the consumption of contaminated food and beverages.
Q9: What is the known toxicity profile of 6-Chloronicotinic acid in mammals?
A9: While 6-CNA is generally considered less toxic than its parent neonicotinoids, research on its specific toxicological effects is still developing. Some studies suggest it may have neurotoxic effects, but more research is needed to fully understand its potential risks to human health. [, ]
Q10: Are there microorganisms capable of degrading 6-Chloronicotinic acid?
A10: Yes, several bacterial strains have been identified that can degrade 6-CNA. These include:* Bradyrhizobiaceae strain SG-6C: This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway. []* Leifsonia sp. PC-21: This strain cometabolizes imidacloprid, with 6-CNA as an intermediate that undergoes further degradation. []* Bacillus alkalinitrilicus: This bacterium has been shown to enhance the degradation of imidacloprid in soil, with 6-CNA identified as a major metabolite. []* Bacillus aerophilus: Similar to B. alkalinitrilicus, this bacterium exhibits imidacloprid degradation capabilities, producing 6-CNA as a metabolite. []
Q11: Can photocatalysis be used to degrade 6-Chloronicotinic acid?
A11: Yes, research demonstrates that 6-CNA can be effectively degraded by photocatalysis using TiO2 as a catalyst under UV irradiation. [, , ] This method holds promise for the removal of 6-CNA from contaminated water sources.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
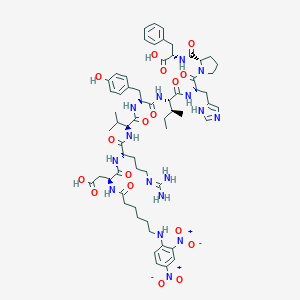
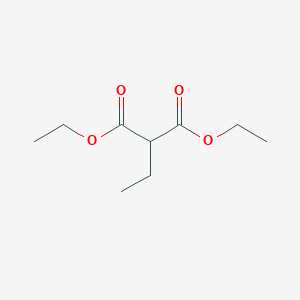



![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
